molecular formula C12H14O3 B2378853 ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate CAS No. 273929-53-6

ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate

Cat. No.: B2378853
CAS No.: 273929-53-6
M. Wt: 206.241
InChI Key: CYUKMZHHWKFKQB-HJWRWDBZSA-N
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Description

Ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate is a bicyclic compound featuring a benzofuran scaffold fused with a dihydrofuran ring and an ethyl acetate substituent. The benzofuran core is a privileged structure in medicinal chemistry due to its aromaticity, rigidity, and ability to engage in π-π interactions, making it a common motif in bioactive molecules . The ethyl acetate group contributes to the compound’s lipophilicity and serves as a versatile handle for further chemical modifications.

Structural characterization of such compounds typically employs X-ray crystallography (e.g., SHELX for refinement ) and visualization tools like ORTEP-3 .

Properties

IUPAC Name

ethyl (2Z)-2-(6,7-dihydro-5H-1-benzofuran-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-14-12(13)8-9-4-3-5-11-10(9)6-7-15-11/h6-8H,2-5H2,1H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUKMZHHWKFKQB-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCCC2=C1C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/CCCC2=C1C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition-Based Syntheses

Cycloaddition reactions have emerged as efficient routes for constructing the dihydrobenzofuran scaffold. A notable method involves the heteroannulation of benzoquinones with α,β-unsaturated carbonyl compounds. For instance, Pirouz et al. demonstrated a one-pot synthesis of benzofuran derivatives using 1,4-benzoquinone (BQ) and ethyl acetoacetate under acidic conditions. The reaction proceeds via a formal [3+2] cycloaddition mechanism, where protonation of BQ generates an electrophilic oxonium intermediate, which undergoes nucleophilic attack by the enolate form of ethyl acetoacetate (Scheme 1). Subsequent dehydration and aromatization yield the target compound in 81% yield after 24 hours.

Key Reaction Conditions:

  • Solvent: Toluene/acetic acid (4:1 v/v)
  • Temperature: Reflux (110°C)
  • Acid Catalyst: Acetic acid (10 mol%)

This method eliminates multi-step sequences, offering a streamlined alternative to traditional approaches requiring prefunctionalized intermediates.

Multi-Step Synthesis via Allylic Bromide Intermediates

A stepwise approach involving allylic bromides has been reported for analogous benzofuran derivatives. The synthesis begins with the bromination of α,β-unsaturated esters using HBr/H₂SO₄ or PPh₃/CBr₄. For example, ethyl (2Z)-2-(bromomethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate (2f ) was prepared in 85% yield via HBr-mediated bromination. Subsequent coupling with terminal alkynes under Sonogashira-like conditions forms enyne intermediates, which undergo gold(I)-catalyzed cyclization to furnish the dihydrobenzofuran core.

Optimized Coupling Conditions:

  • Catalyst: Copper iodide (20 mol%)
  • Base: Potassium carbonate
  • Solvent: Dry acetonitrile
  • Temperature: 50°C

This method provides modular access to diversely substituted derivatives but requires stringent anhydrous conditions.

Mechanistic Investigations and Reaction Optimization

Acid-Catalyzed Cyclization Pathways

Isotopic labeling studies using H₂¹⁸O confirmed that the ester carbonyl oxygen in this compound originates from water during the cyclization step. HRMS and ¹³C NMR analyses of intermediates revealed that protonation of BQ initiates ring opening to form a conjugated oxo-bis-enone, which undergoes nucleophilic attack by water (Scheme 2). The resulting hydroxyethylidene-furanone intermediate undergoes oxidative coupling with hydroquinone (HQ) followed by lactonization to yield the final product.

Critical Mechanistic Insights:

  • Regioselectivity: Electron-withdrawing groups on the quinone enhance electrophilicity, favoring cycloaddition at the 4-position of the benzofuran.
  • Stereochemical Control: The Z-configuration of the α,β-unsaturated ester is preserved during cyclization, as evidenced by NOE correlations.

Solvent and Temperature Effects

Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like acetonitrile improve yields in gold-catalyzed cyclizations (up to 92%), while protic solvents like methanol lead to side reactions. Elevated temperatures (50–80°C) accelerate cyclization but may promote ester hydrolysis, necessitating careful optimization.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃):

  • δ 7.76 (s, 1H, benzofuran H-5)
  • δ 6.87 (s, 2H, dihydrobenzofuran H-2/H-3)
  • δ 4.33 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
  • δ 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃)

¹³C NMR (126 MHz, CDCl₃):

  • δ 166.2 (ester carbonyl)
  • δ 143.2 (C-4 benzofuran)
  • δ 129.8 (C-5 benzofuran)
  • δ 61.6 (OCH₂CH₃)

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/z 359.0463 [M + H]⁺
  • Calculated for C₁₅H₂₀BrO₅⁺: 359.0489

Applications and Derivatives

This compound serves as a precursor to bioactive molecules. Reduction with NaBH₄ yields α-alkylidene-γ-lactones with antitumor activity. Additionally, Pd-catalyzed cross-coupling reactions introduce aryl/heteroaryl groups at the 5-position, enabling structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of benzofuran-4-one derivatives.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies indicate that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown effectiveness against various cancer cell lines, demonstrating selective cytotoxicity .
  • Antimicrobial Properties : Research has highlighted the antimicrobial potential of benzofuran derivatives, suggesting that this compound may also possess similar properties, making it a candidate for further investigation in drug development .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations:

  • Functional Group Modifications : this compound can undergo oxidation to form ketones or carboxylic acids, reduction to yield alcohols, and electrophilic substitution to introduce different functional groups onto the benzofuran ring .

Material Science

In addition to its applications in medicinal chemistry, this compound is being explored for use in the production of fine chemicals and specialty materials due to its unique chemical properties. Its ability to form stable complexes with various substrates makes it valuable in developing new materials with specific functionalities .

Case Study 1: Anticancer Activity

A study published in International Journal of Molecular Sciences investigated the anticancer activity of several benzofuran derivatives. The results demonstrated that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation, particularly against breast and colon cancer cell lines .

Case Study 2: Antimicrobial Properties

Another research article focused on the antimicrobial efficacy of benzofuran derivatives. The findings indicated that certain derivatives showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzofuran Derivatives

The target compound’s closest structural analogs include:

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties Reference
Ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate Dihydrobenzofuran Ethyl acetate at C2 ~220.23 (est.) Moderate lipophilicity, ester functionality N/A (hypothetical)
6,6-Dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one Dihydrobenzofuran Ketone at C4, methyl groups at C6 164.20 Higher polarity due to ketone
2-Hydroxy-4-(3′-oxo-3′H-benzofuran-2-yl)pyrazole-4-carboxylic acid (HOBB) Benzofuran-pyrazole hybrid Carboxylic acid, hydroxyl groups ~276.23 (est.) High water solubility, bioactive
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate Imidazole Ethyl acetate, phenyl groups 308.35 Enhanced aromatic stacking


Key Observations:

  • Bioactivity: HOBB, a benzofuran-pyrazole hybrid, exhibits biological activity due to its carboxylic acid group, enabling interactions with enzymes or receptors . The target compound’s ethyl acetate group may limit such interactions but could improve membrane permeability.
  • Synthetic Versatility: Imidazole-based ethyl acetate derivatives (e.g., compounds in Figure 1 of ) demonstrate that heterocyclic cores influence pharmacological profiles. The benzofuran scaffold in the target compound may offer distinct metabolic stability compared to imidazoles.

Biological Activity

Ethyl 2-[6,7-dihydro-1-benzofuran-4(5H)-yliden]acetate (CAS: 273929-53-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C12H14O3
  • Molecular Weight : 206.24 g/mol
  • Purity : >90% .

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Benzofuran Derivative : The initial step includes the cyclization of appropriate precursors to form the benzofuran structure.
  • Esterification : The benzofuran derivative is then reacted with ethyl acetate in the presence of an acid catalyst to yield the final product.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that this compound may possess similar properties.

Anti-inflammatory Effects

Research has highlighted that benzofuran derivatives often exhibit anti-inflammatory effects. For example, compounds with a benzofuran core have demonstrated inhibition of pro-inflammatory cytokines in vitro. This activity may be attributed to their ability to modulate signaling pathways involved in inflammation .

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The structural features of the compound allow it to bind effectively to active sites, potentially altering enzyme activity or receptor signaling pathways .

Study on Antimicrobial Activity

A study conducted on related compounds revealed significant antimicrobial activity against Gram-positive bacteria. The compounds were tested using standard agar diffusion methods, and results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

CompoundTarget BacteriaMIC (µg/mL)
Compound AMRSA8
Compound BE. coli16
This compoundTBD

Study on Anti-inflammatory Activity

In another study focused on anti-inflammatory properties, a series of benzofuran derivatives were evaluated for their ability to inhibit nitric oxide production in macrophages. Results showed a dose-dependent inhibition of nitric oxide production, suggesting potential therapeutic applications for inflammatory diseases .

CompoundNO Inhibition (%) at 50 µM
Compound C70
Compound D55
This compoundTBD

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterTypical RangeImpact on Yield/Purity
Reaction Time4–6 hours<5 hours: Incomplete reaction; >6 hours: Degradation
Solvent SystemMethanol/Water (1:1)Higher polarity improves hydrolysis efficiency
Purification MethodColumn ChromatographyEthyl acetate eluent removes polar impurities

Basic: How can structural characterization of this compound be rigorously validated using spectroscopic and crystallographic methods?

Answer:

  • X-ray Crystallography : Resolve the benzofuran core’s planarity and substituent orientation. Deviations >0.01 Å from the least-squares plane indicate steric strain .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the ester carbonyl (δ ~170 ppm) and dihydrofuran protons (δ 2.5–3.5 ppm). Compare with analogs like methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate hydrochloride for consistency .
  • UV-Vis Spectroscopy : Monitor λmax at ~255 nm to confirm π→π* transitions in the conjugated system .

Advanced: What mechanistic insights guide the design of derivatives with enhanced bioactivity?

Answer:

  • Reactivity Analysis : The α,β-unsaturated ester moiety is prone to Michael addition. Introduce electron-withdrawing groups (e.g., -NO2) to stabilize intermediates and direct regioselectivity .
  • Computational Modeling : Use DFT calculations to predict electrophilic sites. For example, COMSOL Multiphysics can simulate charge distribution to prioritize functionalization at C3 or C7 positions .
  • Biological Target Profiling : Screen against enzymes like cyclooxygenase-2 (COX-2) or antimicrobial targets, leveraging benzofuran derivatives’ known anti-inflammatory and antifungal activities .

Advanced: How can contradictory data on reaction outcomes (e.g., variable yields) be systematically resolved?

Answer:

  • Factorial Design : Test variables (catalyst, solvent, temperature) in a 2<sup>k</sup> design to identify interactions. For instance, catalyst loading and solvent polarity may synergistically affect cyclization efficiency .
  • Control Experiments : Replicate reactions under identical conditions to distinguish systematic errors (e.g., impure reagents) from stochastic variability .
  • In Situ Monitoring : Use techniques like FT-IR or HPLC to track intermediate formation and adjust conditions dynamically .

Advanced: What strategies integrate computational and experimental data to predict physicochemical properties?

Answer:

  • QSAR Modeling : Corrogate experimental logP and solubility data with molecular descriptors (e.g., topological polar surface area) to predict bioavailability .
  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions to optimize crystallization conditions. For example, benzene evaporation yields high-purity single crystals suitable for XRD .
  • Machine Learning : Train models on existing benzofuran datasets to predict reaction pathways or toxicity profiles, reducing trial-and-error experimentation .

Advanced: How can researchers design robust assays to evaluate the compound’s biological activity while minimizing false positives?

Answer:

  • Dose-Response Curves : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to establish EC50 values. Include controls for solvent effects (e.g., DMSO) .
  • Counter-Screening : Validate hits against unrelated targets (e.g., kinase panels) to exclude nonspecific binding .
  • Metabolic Stability Assays : Use liver microsomes to assess susceptibility to cytochrome P450 enzymes, informing structural modifications for improved pharmacokinetics .

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